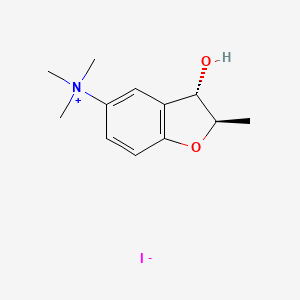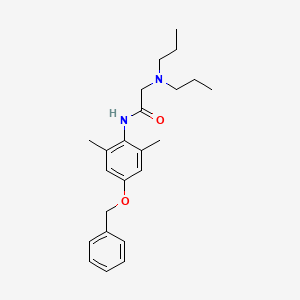
Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- is a complex organic compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic Substitution: Introduction of the phenylmethoxy group onto the aromatic ring.
Amidation: Formation of the acetamide group through reaction with acetic anhydride or acetyl chloride.
Alkylation: Introduction of the dipropylamino group via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the dipropylamino group.
Reduction: Reduction reactions could target the acetamide group or the aromatic ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: A simpler acetamide derivative with analgesic properties.
Diphenhydramine: An antihistamine with a similar dipropylamino group.
Uniqueness
Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propriétés
Numéro CAS |
17060-69-4 |
|---|---|
Formule moléculaire |
C23H32N2O2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N-(2,6-dimethyl-4-phenylmethoxyphenyl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C23H32N2O2/c1-5-12-25(13-6-2)16-22(26)24-23-18(3)14-21(15-19(23)4)27-17-20-10-8-7-9-11-20/h7-11,14-15H,5-6,12-13,16-17H2,1-4H3,(H,24,26) |
Clé InChI |
SNTDPSZKPUYZOP-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(=O)NC1=C(C=C(C=C1C)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
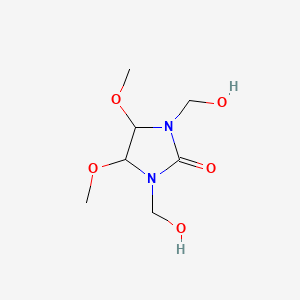
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
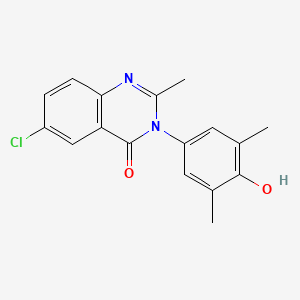

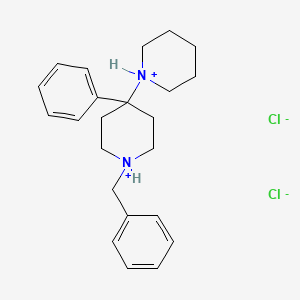

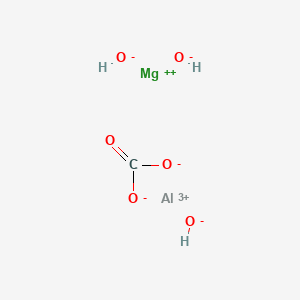
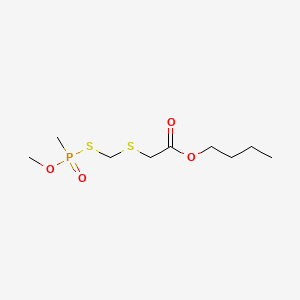
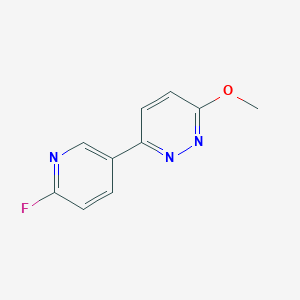
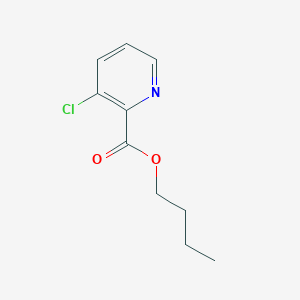
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
